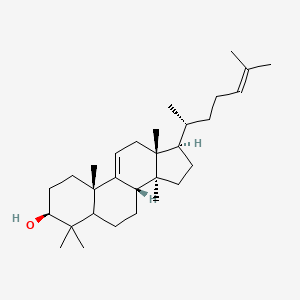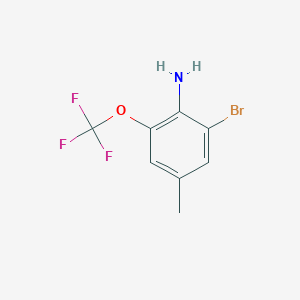
4-Formyl-6-hydroxypyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-6-hydroxypyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and a nitrile group attached to a pyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-Formyl-6-hydroxypyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dihydroxypyridine with formamide and cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization or chromatography to ensure high purity and yield of the final product.
Chemical Reactions Analysis
4-Formyl-6-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The formyl group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds to form various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-formyl-6-oxopyridine-2-carbonitrile, while reduction of the nitrile group may produce 4-formyl-6-hydroxypyridine-2-amine.
Scientific Research Applications
4-Formyl-6-hydroxypyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique functional groups make it a versatile building block for complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-Formyl-6-hydroxypyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic residues in enzymes, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
4-Formyl-6-hydroxypyridine-2-carbonitrile can be compared with other similar compounds such as 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile and 4,6-dihydroxypyridine-2-carbonitrile . These compounds share similar structural features but differ in the position and type of functional groups attached to the pyridine ring. The unique combination of formyl, hydroxyl, and nitrile groups in this compound makes it distinct and valuable for specific applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
4-formyl-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-3-6-1-5(4-10)2-7(11)9-6/h1-2,4H,(H,9,11) |
InChI Key |
HSBBDVREPIDIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14858446.png)




![[3,4,5-triacetyloxy-6-[[6-acetyloxy-2-methyl-7-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B14858474.png)
![2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14858475.png)


![[(2R,3S)-2-(2,4-Difluorophenyl)-3-Methyl-2-Oxiranyl]Methanol](/img/structure/B14858487.png)




